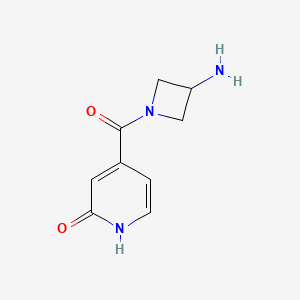
4-(3-aminoazetidine-1-carbonyl)pyridin-2(1H)-one
Descripción general
Descripción
4-(3-aminoazetidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(3-aminoazetidine-1-carbonyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The structure of this compound features a pyridine ring substituted with an azetidine moiety. The presence of the carbonyl group and amino substituent contributes to its reactivity and interaction with biological targets.
The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors, potentially modulating their activity. The azetidine ring may enhance binding affinity, while the carbonyl and amino groups can participate in hydrogen bonding, stabilizing interactions with target proteins.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have been shown to induce apoptosis in cancer cell lines through cell cycle arrest mechanisms. The induction of apoptosis was measured using assays that label mitotic cells, demonstrating the compound's potential as an anticancer agent .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes such as PARP (Poly (ADP-ribose) polymerase). Inhibitors of PARP are significant in cancer therapy as they exploit the DNA repair pathways in cancer cells, leading to increased sensitivity to chemotherapeutics . The structural homology between PARP family members suggests that this compound may similarly inhibit these enzymes.
Study on Anticancer Activity
A study conducted on various azetidine derivatives, including this compound, demonstrated that these compounds could significantly reduce cell viability in human cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 15 | HeLa | Apoptosis induction |
| Similar Azetidine Derivative | 20 | MCF-7 | Cell cycle arrest |
Enzyme Inhibition Study
Another study focused on the enzyme inhibition properties of related compounds. It was found that certain derivatives could inhibit PARP activity effectively, which is crucial for developing new cancer therapies. The study highlighted the importance of structural features in enhancing binding affinity to the target enzyme .
Propiedades
IUPAC Name |
4-(3-aminoazetidine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-7-4-12(5-7)9(14)6-1-2-11-8(13)3-6/h1-3,7H,4-5,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRMOTHCWANHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=O)NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















